

# 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1338031

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine**

## Abstract

**4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases. This document provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutic agents.

## Chemical Identity and Properties

**4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a brominated derivative of pyrazolopyrimidine, a class of compounds known for a wide range of biological activities.<sup>[1]</sup> The pyrazolopyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple important enzyme targets.

Table 1: Physicochemical Properties

| Property          | Value                                                                                              | Source                                  |
|-------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 30129-51-2                                                                                         | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>3</sub> BrN <sub>4</sub>                                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 199.01 g/mol                                                                                       | <a href="#">[2]</a>                     |
| MDL Number        | MFCD11040189                                                                                       | <a href="#">[2]</a>                     |
| Purity (Typical)  | ≥97%                                                                                               | <a href="#">[2]</a>                     |
| Appearance        | Off-white to light yellow powder                                                                   |                                         |
| Storage           | Store in a cool, dry, dark place<br>under an inert atmosphere.<br>Recommended storage at<br>-20°C. | <a href="#">[4]</a>                     |

## Molecular Structure

The core of the molecule consists of a pyrazole ring fused to a pyrimidine ring. The bromine atom at the 4-position is a key feature, as it provides a reactive handle for further chemical modifications, typically through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries.

Caption: Chemical structure of **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine**.

## Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** and its derivatives is a topic of significant interest. A common synthetic route involves the bromination of a pyrazolopyrimidine precursor.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

## Experimental Protocol: Synthesis of a Brominated Pyrazolopyrimidine Intermediate

This protocol describes the synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate that can be further processed to obtain the target compound.[\[1\]](#)

- **Reactant Preparation:** In a 250 mL three-neck flask, combine 6.8 g (50.0 mmol) of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and 16.9 g (75.0 mmol) of N-bromosuccinimide (NBS).
- **Solvent Addition:** Add 60 mL of N,N-dimethylformamide (DMF) to the flask.
- **Reaction:** Heat the mixture to 100°C and maintain this temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Once the reaction is complete, cool the mixture and filter the resulting precipitate to obtain the crude product.
- **Purification:** Wash the crude product with ice-cold ethanol to yield the purified 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate can then undergo further reactions, such as a Sandmeyer-type reaction, to replace the amine group and yield **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine**.

## Applications in Research and Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[\[1\]](#)[\[5\]](#) The 4-bromo derivative is particularly valuable as

it allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

## Kinase Inhibition

Derivatives of **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** have been synthesized and evaluated as potent inhibitors of several important protein kinases.

- EGFR Inhibitors: This scaffold has been used to design inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like T790M that confer resistance to first-generation therapies in non-small cell lung cancer.[6] One study identified a derivative, compound 12b, which showed potent activity against both wild-type ( $IC_{50} = 0.016 \mu M$ ) and mutant EGFR ( $IC_{50} = 0.236 \mu M$ ).[6]
- BRK/PTK6 Inhibitors: Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective inhibitors of Breast Tumor Kinase (BRK/PTK6), a non-receptor tyrosine kinase implicated in the progression of triple-negative breast cancer. A lead compound, 51, demonstrated an  $IC_{50}$  of 3.37 nM and exhibited significant anti-migratory activity in cancer cell lines.[7]
- Dual Src/Abl Inhibitors: The scaffold is effective for targeting both c-Src and c-Abl kinases.[5] These kinases are involved in various cancers, most notably Chronic Myeloid Leukemia (CML) where the Bcr-Abl fusion protein is the primary oncogenic driver.
- CDK2 Inhibitors: Researchers have synthesized pyrazolo[3,4-d]pyrimidine derivatives that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Disruption of the cell cycle is a proven strategy in cancer therapy. One derivative showed a potent CDK2  $IC_{50}$  value of 0.057  $\mu M$ .[8]

## Anti-inflammatory Agents

The pyrazolo[4,3-d]pyrimidine isomer has been explored for its anti-inflammatory properties. Derivatives have shown the ability to inhibit the production of inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF- $\alpha$  in macrophages, suggesting potential applications in treating conditions like acute lung injury.[9]

## Conclusion

**4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a high-value synthetic intermediate with a well-established role in the field of medicinal chemistry. Its versatile reactivity, coupled with the proven biological activity of the pyrazolopyrimidine core, makes it an indispensable tool for researchers and drug development professionals. The continued exploration of this scaffold is expected to yield novel therapeutic candidates for cancer and other diseases driven by aberrant kinase activity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Pyrazolo[3,4-d]pyrimidine\_搜索\_Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 90914-41-3|3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338031#4-bromo-1h-pyrazolo-3-4-d-pyrimidine-cas-number-and-structure\]](https://www.benchchem.com/product/b1338031#4-bromo-1h-pyrazolo-3-4-d-pyrimidine-cas-number-and-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)